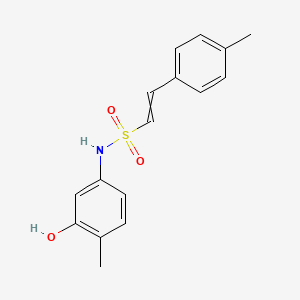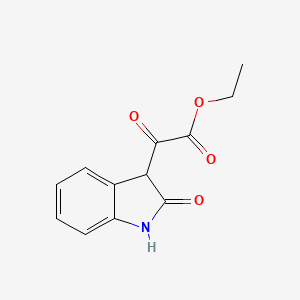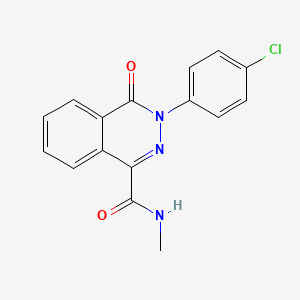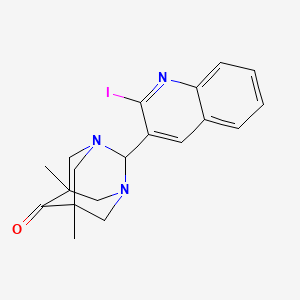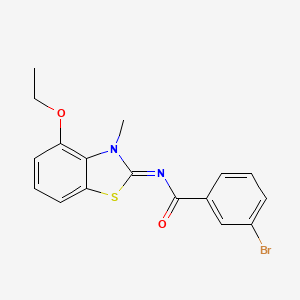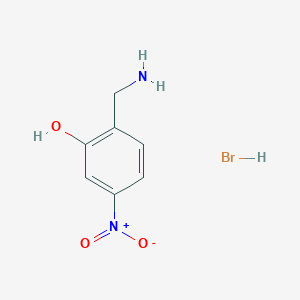
2-(Aminomethyl)-5-nitrophenol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-nitrophenol;hydrobromide, also known as 2-AMINO-5-NITROBENZYL ALCOHOL HYDROBROMIDE, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Nanocatalytic Assemblies for Environmental Remediation
Nanocatalytic Assemblies for Catalytic Reduction of Nitrophenols
Nitrophenols, including compounds structurally related to 2-(Aminomethyl)-5-nitrophenol, are recognized as carcinogenic pollutants with adverse effects on human and aquatic life. Recent studies highlight the application of nanocatalytic systems in the chemical reduction of nitrophenols to aminophenols, which are industrially useful products. These studies emphasize the degradation of 2-nitrophenol and 4-nitrophenol using polymeric materials supported by monometallic nanoparticles, demonstrating a significant advancement in environmental remediation technologies (Din et al., 2020).
Bioremediation and Genetic Insights
Degradation of p-Nitrophenol by Rhodococcus opacus
The degradation of nitrophenol compounds, closely related to 2-(Aminomethyl)-5-nitrophenol, by microorganisms such as Rhodococcus opacus, offers insights into bioremediation strategies. This research identified a novel gene cluster responsible for the degradation of p-nitrophenol, emphasizing the potential for genetic engineering in enhancing bioremediation efforts (Kitagawa et al., 2004).
Materials Science and Organic Electronics
Organotin Compounds Derived from Schiff Bases
Research into organotin compounds, synthesized from derivatives including 2-hydroxy-5-nitrophenol, explores their application in organic light-emitting diodes (OLEDs). This study highlights the potential of these compounds in the development of novel materials for electronics, emphasizing their photophysical properties and applications in devices (García-López et al., 2014).
Chemical Analysis and Molecular Interactions
Chemistry of 2-Hydroxy-5-nitrobenzyl Bromide
Although focusing on a different but related compound, this study offers insights into the reaction mechanisms and molecular interactions of nitrophenol derivatives. Understanding these interactions is crucial for applications ranging from analytical chemistry to the development of chemical probes for protein studies (Loudon & Koshland, 1970).
Advanced Catalysis and Environmental Applications
Metal-free Catalytic Reduction by N-doped Graphene
Highlighting the role of carbon-based materials in catalysis, this study demonstrates the metal-free reduction of nitrophenols to aminophenols using N-doped graphene. Such advancements are crucial for developing sustainable and environmentally friendly catalytic processes (Kong et al., 2013).
Propriétés
IUPAC Name |
2-(aminomethyl)-5-nitrophenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.BrH/c8-4-5-1-2-6(9(11)12)3-7(5)10;/h1-3,10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAVCBVHEXFJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-nitrophenol;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

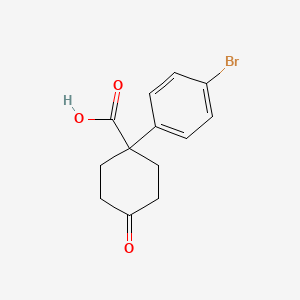
![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)
![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)

![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)
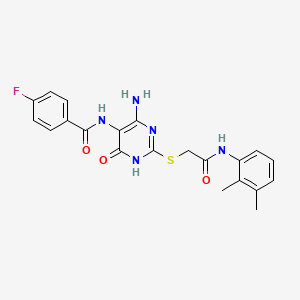
![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2779383.png)
